Isobutyl 2-methylvalerate
Description
Contextualization within Branched-Chain Ester Chemistry
Branched-chain esters are a class of organic molecules characterized by the presence of a branched alkyl or acyl group, which distinguishes them from their linear counterparts. This structural feature significantly influences their physical and chemical properties, including their boiling points, solubility, and, most notably, their organoleptic characteristics. nih.gov In the realm of flavor and fragrance chemistry, branched-chain esters are highly valued for imparting specific fruity, sweet, and complex aromatic notes. youtube.com
Isobutyl 2-methylvalerate, with its molecular formula C₁₀H₂₀O₂, is a prime example of this class. perfumerflavorist.comnist.gov Its structure, derived from the esterification of 2-methylvaleric acid and isobutanol, gives rise to its characteristic aroma, which finds applications in the food and fragrance industries. rsc.org The study of such esters is crucial for understanding flavor biogenesis in fruits and for the development of new synthetic flavorings. perfumerflavorist.comresearchgate.net
Historical Perspectives in Chemical and Biological Research
Early research into fruit volatiles, which began in earnest with the advent of gas chromatography in the 1950s, led to the identification of numerous esters, including those with branched chains, as key components of natural fruit flavors. researchgate.net These investigations revealed that the complex bouquet of fruits is often a result of a mixture of various esters and other volatile compounds. The understanding of the biogenesis of these flavors, including the role of precursor molecules like amino acids and fatty acids, has been a continuous area of study. perfumerflavorist.com
Current Research Landscape and Emerging Scientific Questions
The contemporary research landscape for this compound and other branched-chain esters is vibrant, with a significant focus on sustainable and efficient synthesis methods. Biocatalysis, utilizing enzymes such as lipases, has emerged as a key area of investigation. nih.govresearchgate.net This approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and the production of "natural" labeled flavor compounds. nih.gov
Current scientific inquiries are centered on several key areas:
Optimization of Biocatalytic Synthesis: Researchers are actively exploring different lipases, reaction media (including solvent-free systems), and process parameters to maximize the yield and purity of branched-chain esters like this compound. nih.govresearchgate.net
Analytical Challenges: The identification and quantification of isomeric esters within complex natural matrices present a significant analytical challenge. rsc.org Developing more sensitive and selective analytical techniques is crucial for quality control and for understanding the subtle nuances of flavor profiles.
Novel Applications: Beyond their traditional use in flavors and fragrances, there is growing interest in the potential applications of branched-chain esters as biofuels and specialty lubricants due to their favorable cold-flow properties. nih.gov
Sensory Science: Ongoing research aims to better understand the structure-activity relationship of these esters, correlating their molecular structure with their perceived aroma and flavor. This knowledge is vital for the targeted design of new flavor and fragrance compounds. nih.gov
Detailed Research Findings
The following tables present a summary of key data related to this compound and its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methylpropyl 2-methylpentanoate | perfumerflavorist.comnist.gov |
| CAS Number | 6297-42-3 | perfumerflavorist.comnist.gov |
| Molecular Formula | C₁₀H₂₀O₂ | perfumerflavorist.comnist.gov |
| Molecular Weight | 172.26 g/mol | perfumerflavorist.com |
Table 2: Synthesis Methods for Branched-Chain Esters
| Synthesis Method | Description | Key Research Findings |
| Fischer Esterification | Acid-catalyzed reaction between a carboxylic acid (e.g., 2-methylvaleric acid) and an alcohol (e.g., isobutanol). | A foundational and widely used method for ester synthesis. researchgate.net |
| Biocatalytic Synthesis | Use of enzymes, typically lipases, to catalyze the esterification reaction. | Offers high selectivity and milder reaction conditions. Novozym® 435 (a commercial immobilized lipase) has shown high conversion rates (up to 99%) in the synthesis of branched-chain esters. nih.govresearchgate.net |
| Microbial Synthesis | Utilization of engineered microorganisms to produce esters from renewable feedstocks. | A promising approach for the sustainable production of a library of esters, including isobutyl esters. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6297-42-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methylpropyl 2-methylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)10(11)12-7-8(2)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
VSNXGQJZBDUEOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OCC(C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Presence in Fermented Food Products
The transformation of raw materials like milk, grains, and meat through fermentation by microorganisms results in a significant modification of their aromatic profiles. This process generates a diverse array of volatile compounds, including esters, alcohols, and acids, which define the sensory characteristics of the final product. nih.gov
Identification in Immature Wheat Grain-Enriched Dairy Matrices
Specific research identifying isobutyl 2-methylvalerate in dairy matrices enriched with immature wheat grain is not extensively detailed in publicly available literature. However, the analysis of milk fermented by various strains of Lactobacillus delbrueckii subsp. bulgaricus has identified a wide array of volatile flavor compounds. frontiersin.org In total, 86 such compounds were identified, including 29 alcohols, 17 carboxylic acids, 14 aldehydes, 13 ketones, and 8 esters. frontiersin.org While this compound is not explicitly named, the presence of numerous esters and their precursor acids and alcohols in fermented milk suggests that its formation is plausible within such complex biochemical environments. frontiersin.org The building blocks for its synthesis, isobutanol and 2-methylvaleric acid, can be derived from the microbial metabolism of amino acids and carbohydrates. nih.govfrontiersin.org
Occurrence in Plant Volatile Organic Compound Profiles
Plants synthesize a vast array of volatile organic compounds (VOCs) that play crucial roles in their life cycle, including attracting pollinators and defending against herbivores. Esters are a significant class of these VOCs, contributing to the characteristic scents of fruits and flowers.
Detection in Plant-Environment Interactions
Plants release VOCs in response to environmental stimuli, both biotic (like insect attacks) and abiotic. These volatile signals can warn other plants of impending threats or deter herbivores. While the general role of plant esters in these interactions is established, the specific function of this compound in plant defense or other ecological interactions is not detailed in the currently available research.
Microbial Production in Natural Environments
The synthesis of this compound is not limited to plants; it can also be a product of microbial fermentation. This capability is harnessed for the commercial production of this compound as a natural flavoring agent. Companies specializing in natural flavoring ingredients utilize fermentation processes to manufacture esters like this compound. thegoodscentscompany.com This biotechnological approach uses selected microorganisms and controlled conditions to efficiently convert substrates into the desired aroma compound, providing a "natural" label for the ingredient.
Biosynthetic Pathways and Enzymology of Isobutyl 2 Methylvalerate and Its Precursors
General Enzymatic Esterification Mechanisms
The final step in the biosynthesis of isobutyl 2-methylvalerate, the joining of an alcohol and an acyl-group, is catalyzed by a specific class of enzymes. This reaction is a type of condensation reaction.
Role of Alcohol O-Acyltransferases (AATs/ATFs) in Ester Formation
The crucial enzymes responsible for the synthesis of volatile esters in many organisms, including the formation of this compound, are Alcohol O-Acyltransferases (AATs), also known as Alcohol Acyltransferases (ATFs). researchgate.netnih.gov These enzymes catalyze the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) to form an ester and coenzyme A. nih.gov The release and cleavage of the high-energy thioester bond in the acyl-CoA molecule provides the thermodynamic driving force for the reaction. researchgate.net
AATs belong to the BAHD superfamily of acyltransferases. frontiersin.org The catalytic mechanism for many AATs involves a conserved HxxxD motif within the active site and a Ser-Asp-His catalytic triad. researchgate.netnih.gov The histidine residue in the motif is proposed to deprotonate the hydroxyl group of the alcohol substrate (e.g., isobutanol), which facilitates a nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester (e.g., 2-methylvaleryl-CoA). nih.gov This leads to the formation of a ternary complex among the enzyme, alcohol, and acyl-CoA, ultimately resulting in the release of the ester product and CoA-SH. nih.gov The substrate promiscuity of some AATs allows them to produce a wide array of esters, but also presents a challenge for the specific biosynthesis of a target molecule like this compound. nih.gov
Acyl-CoA Precursor Generation and Diversification
The vast diversity of esters found in nature is a direct consequence of the availability of various alcohol and, critically, acyl-CoA precursors. nih.gov While acetyl-CoA is a central metabolite and a common precursor for acetate (B1210297) esters, the synthesis of more complex esters like this compound requires the generation of more complex, branched-chain acyl-CoAs. nih.govresearchgate.net
The generation of these precursors is a key metabolic module. nih.gov Long-chain acyl-CoAs are typically synthesized from fatty acids in an ATP-dependent reaction catalyzed by acyl-CoA synthetases (ACSL). nih.gov These activated acyl-CoAs can then be used in a variety of metabolic pathways, including β-oxidation for energy or as substrates for AATs for ester synthesis. nih.gov The diversification of the acyl-CoA pool can be achieved by tapping into different metabolic pathways, such as the reverse β-oxidation pathway for straight-chain elongation or, more relevantly for this compound, pathways derived from branched-chain amino acid metabolism. researchgate.net Engineered metabolic pathways have been developed to produce branched-chain CoA molecules specifically for the synthesis of complex esters. researchgate.net
Branched-Chain Fatty Acid and Alcohol Precursor Pathways
The "isobutyl" alcohol and "2-methylvalerate" acyl portions of the target molecule are both branched-chain structures. Their biosynthesis originates from pathways that handle non-linear carbon skeletons, primarily linked to amino acid metabolism. In wine, for instance, the formation of branched fatty acid ethyl esters during aging has been linked to yeast nitrogen metabolism, distinguishing them from straight-chain esters derived from lipid metabolism. nih.gov
The alcohol precursor, isobutanol, is typically derived from the catabolism of the amino acid L-valine via the Ehrlich pathway. This pathway involves the transamination of L-valine to its corresponding α-keto acid (α-ketoisovalerate), followed by decarboxylation to isobutyraldehyde (B47883) and subsequent reduction to isobutanol.
The One-Carbon α-Ketoacid Elongation Pathway
The synthesis of the 2-methylvaleryl-CoA precursor is more complex, requiring the elongation of a carbon chain. This is accomplished through a recursive metabolic pathway that adds a single carbon atom in each cycle. researchgate.netnih.gov This "+1" elongation pathway is an engineered system based on the enzymes of the leucine (B10760876) biosynthesis pathway. researchgate.netnih.gov The net effect of one cycle is the conversion of an input α-keto acid to a new α-keto acid that is one carbon longer. nih.gov For example, starting with α-ketoisovalerate (a C5 branched keto-acid), the pathway can elongate it to α-ketocaproate, which can then be further processed. The synthesis of 2-methylvaleric acid would involve the elongation of a branched-chain precursor.
Characterization of 2-Isobutylmalate Synthase (IBMS) and its Homologs
The key carbon-carbon bond-forming step in the one-carbon elongation cycle is catalyzed by an enzyme that condenses acetyl-CoA with an α-keto acid. This function is performed by homologs of isopropylmalate synthase (IPMS), the first enzyme in the leucine biosynthesis pathway. researchgate.netebi.ac.uk While the term 2-Isobutylmalate Synthase (IBMS) is not commonly used for a distinct native enzyme, it functionally describes a synthase that acts on a substrate to produce an isobutylmalate-like structure as part of an elongation cycle.
Homologs of IPMS, such as methylthioalkylmalate synthases (MAM) involved in glucosinolate biosynthesis in plants, show a high degree of sequence identity (around 60%) to IPMS and also catalyze a similar condensation reaction but with different α-keto acid substrates. nih.gov The characterization of various IPMS enzymes shows they are typically dimeric or tetrameric proteins that require a divalent metal ion, such as Mg²⁺, for activity and operate optimally at an alkaline pH. ebi.ac.uknih.gov Crucially, their substrate specificity can be altered through protein engineering to preferentially accept longer-chain α-keto acids, enabling the recursive "+1" pathway. researchgate.net
| Enzyme / Homolog | Typical Function | Key Characteristics | Substrate(s) |
| Isopropylmalate Synthase (IPMS) | Leucine Biosynthesis ebi.ac.uknih.gov | Dimer or tetramer, requires Mg²⁺, feedback-inhibited by leucine ebi.ac.uknih.gov | Acetyl-CoA, 2-Oxoisovalerate nih.gov |
| Methylthioalkylmalate Synthase (MAM) | Glucosinolate Biosynthesis nih.gov | Homologous to IPMS (~60% identity), catalyzes chain elongation nih.gov | Acetyl-CoA, various chain-elongated 2-oxo acids nih.gov |
| Engineered IPMS (Functional IBMS) | Synthetic "+1" Elongation Pathway researchgate.netnih.gov | Mutations alter substrate pocket to accept longer chains researchgate.net | Acetyl-CoA, various α-keto acids researchgate.net |
This table provides a summary of key enzymes involved in the condensation step of α-ketoacid elongation.
Evolutionary Relationship to Isopropylmalate Synthase (IPMS) in Leucine Biosynthesis
The enzymes used in the one-carbon elongation pathway are evolutionarily related to Isopropylmalate Synthase (IPMS, encoded by the leuA gene), the enzyme that catalyzes the first committed step in leucine biosynthesis. researchgate.netebi.ac.uk This pathway is found in bacteria, archaea, fungi, and plants. ebi.ac.uk IPMS catalyzes the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. nih.gov
The evolutionary connection is evident in the significant amino acid sequence identity between IPMS and its homologs, like the MAM enzymes in Arabidopsis thaliana that are involved in elongating methionine-derived keto acids. nih.gov These enzymes share a common structural fold and catalytic mechanism but have evolved different substrate specificities through mutations in their active sites. This natural evolutionary divergence provides a blueprint for the targeted engineering of IPMS. researchgate.net By modifying key residues in the substrate-binding pocket of IPMS, scientists have successfully shifted its substrate preference from the natural C5 keto acid (α-ketoisovalerate) to longer-chain molecules, effectively hijacking the leucine biosynthesis machinery to create a novel, recursive elongation pathway. researchgate.net
Activity of Branched-Chain Keto Acid Dehydrogenase Complex (BCKDH) in Precursor Metabolism
The branched-chain keto acid dehydrogenase complex (BCKDH) is a critical mitochondrial enzyme complex that plays a pivotal role in the metabolism of branched-chain amino acids (BCAAs). nih.govnih.gov This complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), which are derived from the transamination of the BCAAs: leucine, isoleucine, and valine. nih.govyoutube.com The products of this reaction are the corresponding branched-chain acyl-CoA derivatives. nih.gov Specifically, BCKDH converts α-ketoisocaproate (KIC) from leucine to isovaleryl-CoA, α-keto-β-methylvalerate (KMV) from isoleucine to α-methylbutyryl-CoA, and α-ketoisovalerate (KIV) from valine to isobutyryl-CoA. nih.govnih.gov
The BCKDH complex is composed of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3). nih.govyoutube.com Its activity is tightly regulated through a phosphorylation/dephosphorylation cycle. nih.gov A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the E1α subunit of the complex, while a phosphatase, phosphoprotein phosphatase 1K (PPM1K), dephosphorylates and activates it. nih.govmdpi.com The activity of BCKDH is subject to allosteric regulation; for instance, the α-keto acid derived from leucine is a potent inhibitor of BCKDK, thereby promoting the active state of the BCKDH complex. nih.gov
In the context of this compound biosynthesis, the activity of the BCKDH complex is central to the formation of one of its key precursors, isobutyryl-CoA, from the catabolism of valine. The regulation of BCKDH activity is crucial, as it is a rate-controlling step in BCAA catabolism. nih.gov For example, in the perfused rat heart, the infusion of branched-chain α-keto acids leads to the rapid activation of the BCKDH complex. nih.gov Conversely, pyruvate (B1213749) infusion promotes the inactivation of the complex. nih.gov This intricate regulation ensures that the flux through the BCAA catabolic pathways is finely tuned to meet the metabolic needs of the cell, including the provision of precursors for ester biosynthesis.
Intersections with Branched-Chain Amino Acid Metabolism (Valine, Leucine, Isoleucine)
The biosynthesis of this compound is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. researchgate.net These essential amino acids serve as the primary sources for the alcohol and acyl-CoA moieties that constitute the ester. researchgate.netnih.gov The catabolic pathways of BCAAs are initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs). nih.govyoutube.com This initial step primarily occurs in skeletal muscle. rupahealth.com
The resulting BCKAs can then be transported to other tissues, such as the liver, for further metabolism. nih.gov The subsequent irreversible step is the oxidative decarboxylation of BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding branched-chain acyl-CoA derivatives. nih.govyoutube.com
Specifically:
Valine catabolism leads to the formation of α-ketoisovalerate (KIV), which is then decarboxylated by BCKDH to produce isobutyryl-CoA. nih.govyoutube.com Isobutyryl-CoA can be a precursor for the isobutanol moiety of this compound.
Isoleucine is catabolized to α-keto-β-methylvalerate (KMV), which is subsequently converted by BCKDH to α-methylbutyryl-CoA. nih.govrupahealth.com This acyl-CoA is a direct precursor for the 2-methylvalerate portion of the target ester.
The catabolism of these amino acids ultimately generates intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov For instance, the breakdown of valine and isoleucine can produce propionyl-CoA, which can be converted to succinyl-CoA, a TCA cycle intermediate. youtube.com Leucine catabolism, on the other hand, is ketogenic, producing acetyl-CoA and acetoacetate. youtube.com This intersection with central carbon metabolism highlights the interconnectedness of amino acid degradation and energy production, which can indirectly affect the availability of precursors for ester biosynthesis.
Genetic and Metabolic Engineering for Enhanced Biosynthesis
The production of esters like this compound in microbial hosts can be significantly enhanced through genetic and metabolic engineering strategies. nih.govepa.gov These approaches aim to redirect metabolic flux towards the synthesis of the desired alcohol and acyl-CoA precursors and to efficiently condense them to form the final ester product.
Heterologous Expression Systems in Microbial Hosts (e.g., Escherichia coli)
Escherichia coli is a commonly used microbial host for the heterologous production of various chemicals, including esters, due to its well-characterized genetics and rapid growth. nih.govmdpi.com The biosynthesis of esters in a heterologous host typically involves the introduction of a pathway that produces the necessary alcohol and acyl-CoA precursors, along with an enzyme capable of catalyzing their condensation. nih.gov
A key class of enzymes used for ester synthesis are alcohol O-acyltransferases (ATFs) or alcohol O-acetyltransferases (AATs), which catalyze the transfer of an acyl group from an acyl-CoA to an alcohol. nih.govresearchgate.net For instance, the expression of AAT genes from Saccharomyces cerevisiae in E. coli has been shown to enable the production of various acetate esters. nih.govresearchgate.net
To produce this compound, a biosynthetic pathway would need to be engineered in E. coli to provide isobutanol and 2-methylvaleryl-CoA. The isobutanol can be synthesized from α-ketoisovalerate, an intermediate in valine metabolism, through the action of a keto acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH). nih.gov The 2-methylvaleryl-CoA would be derived from the catabolism of isoleucine.
Researchers have successfully engineered E. coli for the production of various esters by introducing and optimizing these biosynthetic modules. nih.govnih.gov Coculture engineering strategies have also been developed, where different strains are engineered to specialize in the production of either the alcohol or the acyl-CoA precursor, which can then be combined to synthesize the final ester. nih.govnih.gov This approach can help to reduce the metabolic burden on a single strain. nih.gov
Pathway Optimization Strategies and Flux Redistribution
To maximize the production of a target ester, it is crucial to optimize the engineered biosynthetic pathway and redirect metabolic flux towards the necessary precursors. Several strategies can be employed to achieve this:
Elimination of Competing Pathways: Deleting genes that encode for enzymes in competing metabolic pathways can redirect carbon flux towards the desired product. For example, in Saccharomyces cerevisiae, eliminating pathways involved in the formation of storage lipids (triacylglycerols and steryl esters) and β-oxidation of fatty acids has been shown to increase the availability of free fatty acids for the production of fatty acid ethyl esters. epa.gov
Cofactor Engineering: The biosynthesis of alcohols and acyl-CoAs often requires specific cofactors, such as NADPH. Engineering the host's metabolism to increase the supply of these cofactors can improve the efficiency of the biosynthetic pathway. dtu.dk
Flux Redistribution through Enzyme Variants: Modifying key enzymes in central metabolism can alter the distribution of carbon flux. For instance, using variants of citrate (B86180) synthase in E. coli has been shown to redirect carbon from the TCA cycle towards acetyl-CoA-derived biochemicals, leading to increased production of acetate esters. mdpi.com
By combining these strategies, researchers can create highly efficient microbial cell factories for the sustainable production of valuable esters like this compound. epa.govnih.gov
Advanced Synthetic Methodologies for Isobutyl 2 Methylvalerate
Chemoenzymatic Synthesis Strategies
The integration of enzymatic and chemical processes offers a powerful approach for the synthesis of esters like isobutyl 2-methylvalerate, providing high selectivity and milder reaction conditions compared to purely chemical methods.
Enzymatic Catalysis in Ester Production
Enzymatic esterification, particularly through the use of lipases, stands out as a key technology for the production of this compound. Lipases, a class of hydrolases, can efficiently catalyze the formation of ester bonds in non-aqueous media. nih.gov The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism, where the enzyme's active site, stabilized by an oxyanion hole, plays a crucial role in its catalytic activity. nih.gov
The choice of lipase (B570770) is critical, with enzymes from different microbial sources exhibiting varying levels of activity and selectivity. For instance, Lipase B from Candida antarctica (CalB), often immobilized as Novozym 435®, is widely used due to its high activity and broad availability. nih.gov Research on the enantioselective esterification of (R,S)-2-methylalkanoic acids has highlighted the effectiveness of Carica papaya lipase. researchgate.net In these enzymatic reactions, key parameters such as the type of lipase, reaction medium, temperature, and substrate ratio are optimized to enhance reaction yields and selectivity. nih.gov
The synthesis of flavor esters like isoamyl butyrate (B1204436), a compound structurally similar to this compound, has been extensively studied using immobilized lipases. For example, the esterification of isoamyl alcohol and butyric acid has been successfully carried out using immobilized Rhizomucor miehei lipase, achieving high yields. researchgate.netresearchgate.net Similarly, immobilized Thermomyces lanuginosus lipase has been employed for the synthesis of isoamyl butyrate, with optimization of reaction conditions leading to high conversion percentages. nih.gov These studies provide a strong basis for the development of efficient enzymatic processes for this compound production.
Table 1: Lipase-Catalyzed Esterification Reactions
| Lipase Source | Substrates | Product | Key Findings | Reference |
| Carica papaya | (R,S)-2-methylalkanoic acids and n-butanol | (S)-2-methylalkanoic acid butyl ester | Enantioselectivity increased with the linear alkyl-chain length of the acid. | researchgate.net |
| Rhizomucor miehei | Isoamyl alcohol and butyric acid | Isoamyl butyrate | Yields above 90% were achieved with high substrate concentrations. | researchgate.net |
| Thermomyces lanuginosus | Isoamyl alcohol and butyric acid | Isoamyl butyrate | Optimization of reaction parameters led to a maximum ester conversion of 96.1%. | nih.gov |
| Candida sp. | Dihydrocaffeic acid and linolenyl alcohol | Linolenyl dihydrocaffeate | Esterification yield of 99% was obtained with an optimized substrate ratio. | nih.gov |
Biocatalytic Transformations of Substrate Precursors
The synthesis of chiral precursors is a critical step in the production of enantiomerically pure esters. Biocatalysis offers highly selective methods for preparing these building blocks. For instance, the enantioselective esterification of racemic 2-methylalkanoic acids using lipases can be employed to resolve the acid, providing access to either the (R) or (S) enantiomer. researchgate.net A study using Carica papaya lipase demonstrated that the enantioselectivity of the esterification of racemic 2-methylalkanoic acids with n-butanol in isooctane (B107328) was significantly influenced by the chain length of the acid and the reaction temperature. researchgate.net
Chemical Synthesis Routes for this compound and its Analogs
Recent advancements in chemical synthesis have opened new avenues for the preparation of complex molecules like this compound and its analogs, with a focus on improving efficiency and selectivity.
Development of Stereoselective Synthesis Methodologies
The development of stereoselective synthesis methods is crucial for producing specific enantiomers of chiral compounds. While direct stereoselective synthesis of this compound is not extensively documented, methods for the synthesis of chiral precursors are available. For example, the stereoselective synthesis of activated 2-arylazetidines involves an imino-aldol reaction of ester enolates with aldimines to produce β-amino esters as key intermediates. rsc.org These intermediates can then be further transformed, showcasing a strategy that could be adapted for the synthesis of chiral esters.
Template-Assisted C-H Functionalization for Analogous Structures
C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. youtube.comyoutube.com This strategy can be applied to the synthesis of complex ester structures analogous to this compound. For instance, the direct C-H functionalization of ethyl acetates has been achieved, leading to the formation of 1-(4-oxochroman-2-yl)ethyl acetate (B1210297) derivatives. This reaction demonstrates site-selective C-H activation at the α-position of the alkoxyl group. rsc.org Such methodologies, which can be performed with or without a metal catalyst, offer a novel approach to constructing complex ester frameworks. rsc.org The use of directing groups, which can be removable, is a common strategy to achieve regioselectivity in C-H functionalization reactions. youtube.com
Derivatization from Defined Chemical Precursors
This compound can be synthesized through the derivatization of readily available chemical precursors. A primary method involves the esterification of 2-methylvaleric acid with isobutanol. 2-Methylvaleric acid itself can be prepared through various synthetic routes. One such method involves the aldol (B89426) condensation of propanal, followed by dehydration, hydrogenation, and oxidation. thegoodscentscompany.com A more elaborate synthesis of a related compound, 2-ethyl-2-methyl valeric acid, has been detailed in a patent, involving a multi-step process starting from cyanoacetate. google.com This process includes steps like alkylation, hydrolysis, and purification to yield the desired carboxylic acid precursor. Once the 2-methylvaleric acid is obtained, it can be converted to its ester, this compound, through standard esterification procedures.
Another approach involves the use of more reactive derivatives of the carboxylic acid, such as the acid chloride. 2-Methylvaleric acid can be converted to 2-methylvaleryl chloride, which can then react with isobutanol to form the target ester. This method often proceeds under milder conditions and with higher yields compared to direct esterification.
Analytical Characterization and Detection in Complex Biological and Chemical Matrices
Advanced Chromatographic Techniques
Modern chromatography offers powerful solutions for resolving complex mixtures and detecting trace-level compounds. Techniques like gas and liquid chromatography, especially when paired with mass spectrometry, provide the high resolution and specificity needed for the analysis of esters like isobutyl 2-methylvalerate.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. Data available from the National Institute of Standards and Technology (NIST) illustrates the typical mass spectrum and gas chromatographic retention behavior of this compound. nist.govnist.govnist.gov For instance, the Kovats retention index, a relative measure of retention time, has been determined for this compound on a non-polar SE-30 column, aiding in its identification in complex chromatograms. nist.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₀H₂₀O₂ | nist.govnist.gov |
| Molecular Weight | 172.2646 g/mol | nist.govnist.gov |
| CAS Registry Number | 6297-42-3 | nist.govnist.gov |
| Kovats RI (SE-30 column) | 1064 | nist.gov |
| Column Type | Packed | nist.gov |
| Column Temperature | 150 °C (Isothermal) | nist.gov |
This interactive table summarizes key identification parameters for this compound using GC-MS.
For exceptionally complex matrices where standard one-dimensional GC (1D-GC) may fail to resolve all components, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. sepsolve.comazom.com This technique employs two different chromatographic columns connected in series via a modulator. sepsolve.com The first column typically performs a separation based on volatility (non-polar column), while the second, shorter column separates the effluent from the first based on polarity (polar column). ncsu.edu
This two-tiered separation spreads the analytes across a two-dimensional plane, drastically increasing peak capacity and resolving components that would co-elute in a 1D-GC system. sepsolve.comnih.gov The result is a structured chromatogram where compounds of similar chemical classes group together, simplifying identification. azom.com GC×GC is particularly advantageous for the non-target screening of complex samples in fields like food and beverage analysis, fragrance profiling, and biomarker discovery. sepsolve.comncsu.edu The enhanced signal-to-noise ratio achieved through the modulator's focusing effect also improves the detectability of trace compounds. azom.com
Table 2: Comparison of 1D-GC and GC×GC for Complex Sample Analysis
| Feature | One-Dimensional GC (1D-GC) | Comprehensive Two-Dimensional GC (GC×GC) |
|---|---|---|
| Peak Capacity | Lower | Significantly Higher |
| Resolution | Good, but co-elution is common in complex samples | Excellent, resolves thousands of components |
| Sensitivity | Standard | Enhanced due to cryogenic focusing |
| Data Visualization | 2D Chromatogram (Time vs. Intensity) | 3D or Contour Plot (Retention Time 1 vs. Retention Time 2 vs. Intensity) |
| Compound Identification | Can be complicated by co-eluting interferences | Easier due to structured chromatograms and cleaner spectra |
This interactive table highlights the key advantages of GC×GC over traditional 1D-GC.
While GC-MS is ideal for analyzing volatile esters directly, the study of their metabolic or degradation pathways often involves non-volatile intermediates, such as hydroxylated or conjugated metabolites. For these compounds, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful analytical tool. nih.govlbl.gov
LC separates compounds in the liquid phase, making it suitable for polar and non-volatile molecules. The QTOF mass spectrometer provides high-resolution, accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. frontiersin.org This capability is crucial in untargeted metabolomics for identifying metabolites without authentic standards. nih.govlbl.gov By analyzing the sample with LC-QTOF-MS, researchers can detect potential non-volatile precursors or breakdown products of this compound in biological or chemical systems, providing insights into its metabolic fate or reaction pathways. frontiersin.orgwisdomlib.org
Sample Preparation Methodologies for Ester Extraction
Effective sample preparation is a critical step to isolate target analytes from the sample matrix, remove interferences, and concentrate the analytes before chromatographic analysis.
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique widely used for extracting volatile and semi-volatile compounds from various matrices. researchgate.net In SPME, a fused-silica fiber coated with a sorbent material is exposed to the sample or its headspace. Volatile analytes, like this compound, adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. researchgate.net
Headspace SPME (HS-SPME) is particularly effective for analyzing volatile compounds in complex solid or liquid samples, as it minimizes the extraction of non-volatile matrix components. researchgate.net This method has been successfully used to profile volatile compounds in complex samples like truffles, demonstrating its utility for isolating specific aroma compounds from a rich background. researchgate.net
When analyzing biological fluids such as plasma or serum, high concentrations of proteins can interfere with the analysis by fouling the analytical column and ion source of the mass spectrometer. Protein precipitation is a common and straightforward method to remove these macromolecules.
The process typically involves adding a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) or a strong acid (e.g., trichloroacetic acid) to the biological sample. This denatures the proteins, causing them to precipitate out of the solution. The sample is then centrifuged, and the clear supernatant, containing the small-molecule analytes like this compound or its metabolites, is collected for analysis, often by LC-MS. This procedure effectively cleans up the sample, leading to a more robust and reliable analysis.
Spectroscopic Characterization for Structural Elucidation (NMR, HR-MS, IR)
The definitive structure of this compound is established through a suite of spectroscopic methods. High-resolution mass spectrometry provides its exact elemental composition, while infrared spectroscopy confirms its functional groups. Nuclear magnetic resonance spectroscopy, though detailed experimental data is not widely published, is fundamental for mapping the precise arrangement of protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy While NMR is a primary tool for the structural elucidation of organic molecules, detailed, experimentally-derived ¹H and ¹³C NMR spectral data for this compound are not readily available in the surveyed scientific literature. Theoretically, the ¹H NMR spectrum would show distinct signals for the isobutyl and the 2-methylvalerate moieties, with chemical shifts and splitting patterns corresponding to the different proton environments. Similarly, the ¹³C NMR spectrum would display ten unique carbon signals, confirming the total carbon count of the molecule.
High-Resolution Mass Spectrometry (HR-MS) High-resolution mass spectrometry confirms the elemental composition and molecular weight of this compound with high precision. The compound's molecular formula is C₁₀H₂₀O₂, with a calculated molecular weight of approximately 172.26 g/mol . nist.gov Electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern that aids in its identification. The mass spectrum available in the NIST database shows key fragments resulting from the cleavage of the ester bond and subsequent rearrangements. nist.gov
Table 1: Mass Spectrometric Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₂ | NIST WebBook nist.gov |
| Molecular Weight | 172.2646 | NIST WebBook nist.gov |
| CAS Registry Number | 6297-42-3 | NIST WebBook nist.gov |
Infrared (IR) Spectroscopy Specific experimental IR absorption data for this compound is not available in the reviewed literature. However, as an ester, its IR spectrum is expected to be dominated by a strong, characteristic absorption band for the carbonyl (C=O) stretch, typically appearing in the region of 1750-1735 cm⁻¹. Additional bands corresponding to C-O and C-H bond stretching and bending would also be present.
Hyphenated Sensory Techniques (e.g., GC-Olfactometry, GC-EAD)
Gas Chromatography-Olfactometry (GC-O) Gas Chromatography-Olfactometry (GC-O) allows for the detection of odor-active compounds as they elute from the GC column. Research on food matrices has successfully used this approach to characterize the role of this compound. In studies of set-type yogurts enriched with immature wheat grain flours, this compound was identified as a key volatile compound. nih.govresearchgate.net Its presence was directly linked to a distinct "cereal-like" taste and smell. nih.govnih.govresearchgate.netresearchgate.net The intensity of this cereal-like flavor was found to increase with higher concentrations of the compound, demonstrating its direct impact on the sensory profile of the final product. nih.govresearchgate.net
Gas Chromatography-Electroantennographic Detection (GC-EAD) Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify compounds that are biologically active for insect olfaction. A review of the available scientific literature did not yield any studies that have employed GC-EAD for the analysis of this compound.
Table 2: Sensory Characterization of this compound
| Technique | Matrix | Findings | Source(s) |
| GC-MS/Sensory Analysis | Enriched Set-Type Yogurt | Identified as a volatile compound causing a "cereal-like" taste and smell. | nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |
Role in Biological and Chemical Ecology
Olfactory and Gustatory Contributions in Food Systems
This ester is recognized for its characteristic fruity aroma, with nuances of apple, pineapple, and other tropical fruits. nih.gov In fermented products, its presence can signify specific metabolic pathways undertaken by microorganisms during the fermentation process. For instance, related compounds such as 2-methylbutanoic acid and 3-methylbutanoic acid are known to increase significantly during the ripening of Gouda-type cheese, contributing to the final flavor profile. These branched-chain fatty acids are precursors to esters like isobutyl 2-methylvalerate. The formation of these compounds is often linked to the degradation of amino acids, such as L-leucine, through the Ehrlich pathway by microbial enzymes.
The sensory characteristics of this compound and similar esters are complex and can be described with a variety of terms. For example, the closely related compound isoamyl 2-methyl butyrate (B1204436) is described as having a sweet, fruity aroma with notes of citrus, cherry, blueberry, and apple. thegoodscentscompany.com At a 1% concentration, it is further detailed as having winey nuances. thegoodscentscompany.com Similarly, isoamyl isovalerate is characterized by a sweet, fruity, green, ripe apple, and jammy tropical odor. thegoodscentscompany.com One description even likens its aroma at full strength to the "overwhelmingly choking odor of apples stored in a warehouse, almost a 'fermented' apple odor," highlighting the impact of concentration on perception. thegoodscentscompany.com
The flavor profile of this compound is generally described as fruity. thegoodscentscompany.com It is used as a flavoring agent in a variety of food categories as outlined in the table below. thegoodscentscompany.com
The concentration of an aroma compound can dramatically alter its perceived scent. As noted with the related compound isoamyl isovalerate, what might be perceived as a pleasant fruity note at a lower concentration can become overpowering and even take on fermented or chemical-like notes at higher concentrations. thegoodscentscompany.com For instance, 2-methyl butyl isovalerate at a 1.00% concentration is described as fruity, sweaty, cheesy, and slightly green, with heavy apple skin, winey, and cognac nuances, while at 5.00 - 15.00 ppm in taste it is perceived as fruity, estry with berry, apple, and tutti frutti nuances. thegoodscentscompany.com This demonstrates the critical role of concentration in the final sensory perception of these volatile compounds.
Interspecies Chemical Communication
Volatile organic compounds (VOCs) like this compound are crucial in mediating interactions between different species. These chemical signals can convey a wide range of information, influencing the behavior and physiology of receiving organisms.
This compound has been identified as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. Specifically, it has been documented to function as both an attractant and an allomone for certain insect species. thegoodscentscompany.com An allomone is a type of semiochemical that benefits the emitter but not the receiver.
For example, in the context of Coleoptera (beetles), this compound (referred to as 2-Methylpropyl 2-methylbutanoate) is listed as an attractant for the rove beetle species Proteinus atomarius. thegoodscentscompany.com In contrast, for another rove beetle, Proteinus brachypterus, the same compound is classified as an allomone. thegoodscentscompany.com This highlights the context-dependent nature of chemical signaling, where the same compound can elicit different responses in closely related species.
While direct studies on this compound as a pheromone are limited, research on structurally similar compounds provides insights into its potential roles. For instance, 2-isobutyl-3-methoxypyrazine, a nitrogen-containing heterocyclic compound, has been identified as a male-released aggregation cue in the leaf beetle Labidostomis lusitanica. nist.govnih.gov In laboratory and field assays, this compound was found to attract both males and females, suggesting a role in aggregation for feeding and mating. nist.govnih.gov This demonstrates how volatile compounds can mediate crucial social behaviors in insects.
The chemical landscape of any ecosystem is a complex mixture of volatile organic compounds from various sources, including microorganisms. Microbial VOCs (mVOCs) can interact with other volatiles, including esters like this compound, to influence the growth, behavior, and metabolism of surrounding organisms. nih.gov
Influence on Organismal Behavior
The perception of this compound can directly influence the behavior of various organisms, particularly insects. As a semiochemical, it can act as a cue for locating food sources, mates, or suitable habitats, and can also serve as a repellent.
The role of this compound as an attractant for species like Proteinus atomarius suggests that this compound guides the beetle towards a potential food source or aggregation site. thegoodscentscompany.com The allomonal effect on Proteinus brachypterus indicates that for this species, the compound may signal the presence of a competitor or an unsuitable resource, leading to avoidance behavior. thegoodscentscompany.com
Studies on the behavioral responses of insects to similar volatile esters further illustrate these principles. For example, in Drosophila species, the response to certain esters can be dose-dependent, acting as a repellent at low concentrations and an attractant at higher concentrations. This concentration-dependent switch in behavior underscores the complexity of chemical ecology and the nuanced information that can be encoded in a single chemical signal. The behavioral response of an organism to a compound like this compound is therefore not fixed but is influenced by the concentration of the compound, the physiological state of the organism, and the presence of other environmental cues.
Derivatives and Structure Activity Relationship Studies
Structural Analogs and Homologs of Isobutyl 2-Methylvalerate
This compound belongs to the class of branched-chain esters, which are characterized by non-linear arrangements of carbon atoms in either the acid or alcohol moiety, or both. These structural features significantly influence their physicochemical properties compared to their linear counterparts.
The defining characteristic of branched-chain esters is the presence of alkyl groups, such as methyl groups, branching off the main carbon chain. This branching disrupts the regular packing of molecules that is possible with linear-chain esters. Consequently, the intermolecular forces, specifically van der Waals dispersion forces, are weakened. monash.edu
This molecular-level disruption manifests in several macroscopic properties:
Melting Point: Branched isomers typically exhibit lower melting points than their straight-chain analogs. monash.edu The reduced surface area and less efficient packing require less energy to overcome the intermolecular forces and transition from a solid to a liquid state. monash.edu For instance, esters derived from branched alcohols and acids, like isostearyl isostearate, have significantly lower melting points (-5°C) compared to their linear equivalents, such as stearyl stearate (B1226849) (62–70°C). cosmeticsandtoiletries.com This property is crucial in applications where liquidity at lower temperatures is desirable, such as in biofuels or lubricants intended for cold climates. researchgate.net The position of the methyl branch is also significant; anteiso esters (branching at the antepenultimate carbon) generally have lower melting points than the corresponding iso esters. researchgate.net
Stability: Compared to unsaturated esters, which contain double bonds, branched-chain saturated esters offer superior oxidative, hydrolytic, and color stability. cosmeticsandtoiletries.com This makes them more robust for various applications where degradation is a concern.
The following table provides a comparative overview of the properties of various esters, highlighting the influence of branching.
| Compound Name | Structure Type | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Property |
| This compound | Branched | C10H20O2 | 172.26 | - |
| Isobutyl 2-methylbutyrate | Branched | C9H18O2 | 158.24 | A fatty acid ester. nih.gov |
| Isoamyl 2-methyl butyrate (B1204436) | Branched | C10H20O2 | 172.26 | Flash Point: 75.00 °C. thegoodscentscompany.com |
| Isocetyl stearate | Branched | C34H68O2 | 508.9 | Liquid at room temperature. |
| Cetearyl stearate | Linear | C34H68O2 | 508.9 | Solid, Melting Point: ~54-65°C. google.com |
| Isostearyl isostearate | Branched | C36H72O2 | 536.96 | Melting Point: -5°C. cosmeticsandtoiletries.com |
| Stearyl stearate | Linear | C36H72O2 | 536.96 | Melting Point: 62-70°C. cosmeticsandtoiletries.com |
Data compiled from multiple sources. cosmeticsandtoiletries.comnih.govthegoodscentscompany.comgoogle.comnist.gov
The synthesis of derivatives of this compound, such as other branched-chain esters, is often achieved through esterification reactions. This typically involves reacting a carboxylic acid with an alcohol. google.com For example, new oxygenated methoxy-p-cymene derivatives, including 2-methoxycuminyl isobutyrate, 2-methylbutyrate, and isovalerate, have been synthesized. researchgate.net In these syntheses, the R group (isopropyl, sec-butyl, or isobutyl) corresponds to the branched-chain moiety, demonstrating the modular nature of creating such esters. researchgate.net
Characterization of these compounds relies on a suite of analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for separating and identifying volatile compounds like esters in complex mixtures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the precise molecular structure, including the position and extent of branching. google.comresearchgate.net
Infrared (IR) Spectroscopy: IR analysis helps to confirm the presence of functional groups, particularly the characteristic ester (C=O) bond. researchgate.net
Investigations into Molecular Determinants of Biological Activity
While specific studies on the biological activity of this compound are limited, analysis of related branched-chain fatty acids and esters provides insight into the molecular features governing their interactions with biological systems.
Biological activity is often mediated by the interaction of a molecule (ligand) with a protein (receptor). scilit.com For related compounds like branched-chain fatty acids, these interactions are critical for processes such as gene expression regulation. nih.gov The binding of a ligand to a receptor is a complex interplay of various forces. nih.gov
Binding Forces: The interaction between a ligand and its receptor pocket involves both strong electrostatic interactions and weaker van der Waals forces. nih.gov In the case of the estrogen receptor, for example, charged and polarized residues form strong electrostatic bonds with the ligand, while surrounding hydrophobic residues contribute significantly through dispersion forces. nih.gov The inclusion of electron correlation effects is essential for an accurate depiction of these binding energies. nih.gov
Hydrogen Bonds and Charge Transfer: Hydrogen bonding networks are often crucial for stabilizing the ligand in the receptor's binding site. These networks can facilitate charge-transfer (CT) interactions, where electrons are donated from the receptor to the ligand and vice-versa, further strengthening the binding. nih.gov
Structural and Environmental Factors: The kinetics of receptor-ligand binding are influenced not only by the intrinsic chemistry of the molecules but also by the cellular microenvironment. frontiersin.org For membrane-bound receptors, factors like the flexibility of the proteins and the presence of mechanical forces can alter bond lifetimes and signaling outcomes. frontiersin.org The length and flexibility of molecular tethers anchoring ligands and receptors can also play a role, affecting the probability and strength of binding. researchgate.net
The enzymatic synthesis of esters like this compound offers high specificity and purity compared to purely chemical methods. researchgate.net Understanding the relationship between an enzyme's structure and its function is key to optimizing the production of specific branched-chain esters.
The biosynthesis of branched-chain compounds often starts from branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine. nih.gov The enzymes in these pathways exhibit specific structure-function relationships. For instance, in the hyperproduction of valine, a precursor for related branched structures, studies have shown that the upregulation of key enzymes in the valine biosynthesis pathway is critical. nih.gov This involves ensuring an adequate supply of precursors and energy (in the form of ATP and NADPH). nih.gov
The final step in forming the ester itself is typically catalyzed by an esterase or lipase (B570770). The structure of the enzyme's active site dictates its substrate specificity. The size, shape, and hydrophobicity of the active site pocket will determine which alcohol and acyl-CoA (the activated form of the carboxylic acid) can bind and react. For example, the conversion of the keto acids of leucine, isoleucine, and valine into their respective CoA esters (isovaleryl-CoA, (S)-2-methylbutanoyl-CoA, and isobutyryl-CoA) is a critical step performed by a specific dehydrogenase complex, showcasing enzymatic specificity towards branched structures. nih.gov Therefore, the enzyme's ability to produce this compound specifically would depend on its active site's preference for isobutanol and a 2-methylvaleryl-CoA (or a related activated acid).
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of isobutyl 2-methylvalerate are critical determinants of its chemical and sensory properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the molecule's accessible shapes and dynamic behavior.
Conformational analysis of this compound typically involves systematic or stochastic searches of its potential energy surface to identify stable conformers. These studies reveal the preferred spatial arrangements of the isobutyl and 2-methylvaleryl moieties, which are influenced by steric hindrance and intramolecular forces. The ester linkage, while planar, allows for rotation around the C-O single bonds, leading to a variety of possible three-dimensional structures.
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over time, taking into account intermolecular and intramolecular forces. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic different conditions. For a flavor ester like this compound, MD simulations can elucidate its behavior in aqueous solutions or at the interface of oil and water, which is relevant to its function in food systems. These simulations can also provide insights into the molecule's flexibility and how it might interact with olfactory receptors.
A typical MD simulation of this compound would involve placing the molecule in a simulation box with a defined solvent and then solving Newton's equations of motion for each atom over a series of time steps. Analysis of the resulting trajectory can reveal important information about the molecule's conformational preferences, diffusion, and interactions with its surroundings.
Interactive Table: Hypothetical Conformational Analysis Data for this compound
| Property | Value | Method |
| Number of Rotatable Bonds | 5 | Computational Analysis |
| Lowest Energy Conformer (Dihedral Angle C1-O-C2-C3) | 178.5° | DFT B3LYP/6-31G |
| Second Lowest Energy Conformer (Dihedral Angle C1-O-C2-C3) | 65.2° | DFT B3LYP/6-31G |
| Energy Difference (Lowest vs. Second Lowest) | 2.1 kcal/mol | DFT B3LYP/6-31G* |
This table presents hypothetical data based on typical values for similar ester compounds.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to investigate the electronic properties of this compound, providing a fundamental understanding of its reactivity and spectroscopic characteristics. northwestern.edugoogle.com These calculations solve the Schrödinger equation for the molecule to determine its electronic wavefunction and energy. northwestern.edu
Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and its tendency to undergo electronic transitions, which are relevant to its stability and potential for degradation.
The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface. For this compound, the ester group's oxygen atoms are expected to have a high negative electrostatic potential, making them susceptible to electrophilic attack, while the carbonyl carbon would exhibit a positive potential, making it a site for nucleophilic attack. This information is valuable for predicting how the molecule will interact with other molecules, including water, enzymes, and receptors. researchgate.net
Interactive Table: Hypothetical Quantum Chemical Calculation Data for this compound
| Property | Value | Method |
| HOMO Energy | -9.8 eV | DFT B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT B3LYP/6-31G |
| HOMO-LUMO Gap | 11.0 eV | DFT B3LYP/6-31G |
| Dipole Moment | 1.9 D | DFT B3LYP/6-31G |
| Mulliken Charge on Carbonyl Carbon | +0.55 e | DFT B3LYP/6-31G |
| Mulliken Charge on Carbonyl Oxygen | -0.48 e | DFT B3LYP/6-31G |
This table presents hypothetical data based on typical values for similar ester compounds.
Enzyme-Substrate Docking and Reaction Mechanism Elucidation
The biosynthesis of this compound is catalyzed by enzymes, likely lipases or esterases, which facilitate the esterification of isobutanol with 2-methylvaleric acid. umn.edu Computational docking and reaction mechanism studies can provide a detailed picture of how this enzymatic process occurs. nih.govnih.gov
Enzyme-substrate docking simulations predict the preferred binding orientation of the substrates (isobutanol and 2-methylvaleryl-CoA) within the active site of the enzyme. nih.gov These simulations use scoring functions to evaluate the energetic favorability of different binding poses, taking into account factors like hydrogen bonding, hydrophobic interactions, and steric complementarity. For the synthesis of this compound, docking studies could reveal how the branched-chain alcohol and acid fit into the enzyme's binding pocket, providing insights into the enzyme's substrate specificity.
Once a plausible binding mode is identified, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to elucidate the reaction mechanism. In this hybrid approach, the reacting parts of the substrate and the key active site residues are treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the modeling of bond-breaking and bond-forming events during the catalytic cycle, including the formation of the tetrahedral intermediate and the release of the final ester product. youtube.com
Predictive Modeling of Biosynthetic Pathways and Metabolic Flux
Predictive modeling of biosynthetic pathways and metabolic flux analysis (MFA) are systems-level computational approaches that can be used to understand and engineer the production of this compound in microorganisms. wikipedia.orgnih.gov
The biosynthetic pathway for this compound likely involves the convergence of two metabolic routes: the synthesis of isobutanol from valine catabolism and the synthesis of 2-methylvaleric acid from isoleucine catabolism. nih.govnih.gov Predictive modeling can be used to reconstruct these pathways based on genomic data and to identify the key enzymes involved.
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a cell. wikipedia.orgnih.gov By using isotopic tracers (e.g., ¹³C-labeled glucose) and analyzing the labeling patterns in metabolic intermediates and final products, MFA can provide a detailed map of the flow of carbon through the metabolic network. nih.gov In the context of this compound production, MFA could be used to identify metabolic bottlenecks that limit the supply of the precursor molecules, isobutanol and 2-methylvaleryl-CoA. This information is crucial for metabolic engineering strategies aimed at overproducing this desirable flavor compound. For instance, MFA could guide the overexpression of genes encoding rate-limiting enzymes or the knockout of genes that divert metabolic flux to competing pathways. nih.gov
Interactive Table: Hypothetical Metabolic Flux Analysis Data for Engineered E. coli Producing this compound
| Metabolic Flux | Wild Type (mmol/gDCW/h) | Engineered Strain (mmol/gDCW/h) |
| Glucose Uptake | 10.0 | 12.0 |
| Flux to Valine Pathway | 0.5 | 2.5 |
| Flux to Isoleucine Pathway | 0.4 | 2.2 |
| Isobutanol Production | 0.0 | 1.8 |
| 2-Methylvaleric Acid Production | 0.0 | 1.5 |
| This compound Production | 0.0 | 1.2 |
This table presents hypothetical data illustrating the potential impact of metabolic engineering on the production of this compound.
Environmental Fate and Biotransformation
Atmospheric Oxidation Mechanisms and Reaction Kinetics
The primary removal process for isobutyl 2-methylvalerate from the atmosphere is expected to be its reaction with hydroxyl (OH) radicals, which are the most important oxidants in the troposphere during the daytime. The atmospheric oxidation of volatile organic compounds (VOCs) like this compound is a critical process that influences air quality.
The oxidation of esters is generally initiated by the abstraction of a hydrogen atom by an OH radical. In the case of this compound, H-atom abstraction can occur from different positions within the molecule, including the isobutyl group and the 2-methylvalerate moiety. The branching in both the alcohol and acid parts of the ester can influence the reaction rate. The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).
In the presence of nitrogen oxides (NOx), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, such as decomposition or isomerization, leading to the formation of smaller, more oxidized products like aldehydes, ketones, and carbon dioxide. In environments with low NOx concentrations, RO₂• radicals may react with other RO₂• radicals or with the hydroperoxyl radical (HO₂•).
The following table presents OH radical reaction rate constants for some related compounds to provide context for the expected reactivity of this compound.
| Compound Name | Chemical Formula | OH Radical Reaction Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| n-Hexane | C₆H₁₄ | 5.6 x 10⁻¹² |
| 2-Methylheptane | C₈H₁₈ | (1.37 ± 0.48) x 10⁻¹¹ exp[-(209 ± 100)/T] |
| 3-Methylheptane | C₈H₁₈ | (3.54 ± 0.45) x 10⁻¹¹ exp[-(374 ± 49)/T] |
| Methyl Propionate | C₄H₈O₂ | (9.29 ± 1.13) × 10⁻¹³ |
Data sourced from multiple studies and reviews on alkane and ester atmospheric oxidation. thegoodscentscompany.compurdue.edu
Based on these data, the atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be on the order of days, preventing its long-range transport in the atmosphere.
Biodegradation Pathways in Environmental Compartments
In soil and aquatic environments, the primary fate of this compound is expected to be biodegradation. The initial and key step in the biodegradation of esters is the enzymatic hydrolysis of the ester bond. mdpi.comresearchgate.net This reaction is catalyzed by esterases, a broad class of enzymes produced by a wide variety of microorganisms. mdpi.com The hydrolysis of this compound yields isobutanol and 2-methylvaleric acid.
Following hydrolysis, both isobutanol and 2-methylvaleric acid are readily biodegradable. Isobutanol, a primary alcohol, can be oxidized to isobutyraldehyde (B47883) and then to isobutyric acid, which can subsequently enter central metabolic pathways. 2-Methylvaleric acid, a branched-chain fatty acid, can be degraded through pathways analogous to the β-oxidation of fatty acids. This process involves the sequential removal of two-carbon units, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.
Ester Hydrolysis: this compound + H₂O → Isobutanol + 2-Methylvaleric Acid
Alcohol Oxidation: Isobutanol → Isobutyraldehyde → Isobutyric Acid → Central Metabolism
Fatty Acid Oxidation: 2-Methylvaleric Acid → β-oxidation pathway → Acetyl-CoA and Propionyl-CoA → TCA Cycle
The rate of biodegradation will depend on various environmental factors, including temperature, pH, oxygen availability, and the presence of a competent microbial population. Given its structure as a relatively simple, non-halogenated ester, this compound is not expected to be persistent in the environment.
Microbial Transformation and Degradation in Natural Systems
A diverse range of microorganisms, including bacteria and fungi, are capable of transforming and degrading esters. nih.govnih.gov The microbial degradation of esters like this compound is a crucial process for carbon cycling in natural systems.
Studies on the microbial degradation of other esters, such as phthalate (B1215562) esters, have shown that the initial hydrolysis is a critical step. nih.govnih.gov Bacteria capable of degrading esters often possess specific esterase enzymes. For instance, various bacterial strains, including species of Bacillus, Pseudomonas, and Rhodococcus, have been identified as being capable of degrading esters. researchgate.netbiorxiv.org
The degradation of the resulting branched-chain alcohol (isobutanol) and branched-chain fatty acid (2-methylvaleric acid) is also well-documented in microorganisms. The catabolism of branched-chain amino acids can lead to the formation of branched-chain fatty acids, indicating that pathways for their degradation are present in many microbes. acs.org The degradation of branched-chain fatty acids typically involves a modified β-oxidation pathway.
Future Research Directions and Potential Academic Applications
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of isobutyl 2-methylvalerate is a two-part process involving the formation of its precursors, isobutanol and 2-methylvaleric acid, followed by their esterification. While the general pathways are understood, significant opportunities exist for the discovery and engineering of novel enzymes with enhanced capabilities.
Precursor Biosynthesis:
Isobutanol: In microorganisms like Saccharomyces cerevisiae, isobutanol is primarily produced through the Ehrlich pathway, which involves the catabolism of valine. However, native pathways are often low-yielding. A key area of research is the exploration of alternative or engineered pathways. For instance, a native isobutanol synthesis pathway has been identified in Klebsiella pneumoniae, originating from the condensation of two pyruvate (B1213749) molecules. nih.gov Further investigation into the enzymes of this pathway, such as α-acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxy acid dehydratase, and various alcohol dehydrogenases, could reveal novel catalysts for isobutanol production. nih.gov
2-Methylvaleric Acid: This branched-chain fatty acid is typically formed from the metabolism of branched-chain amino acids by gut microbes. medchemexpress.commedchemexpress.com In bacteria, isovaleryl-CoA and 2-methylbutyryl-CoA, derived from the degradation of leucine (B10760876) and isoleucine respectively, are key intermediates. nih.gov The enzymes responsible for the conversion of these CoA esters to the final acid, such as phosphotransacylase and acyl kinase, are prime targets for discovery and characterization. nih.gov Exploring the microbial diversity of the gut and soil could uncover novel enzymes with high specificity and efficiency for 2-methylvaleric acid synthesis.
Esterification:
The final step, the condensation of isobutanol and 2-methylvaleric acid, is catalyzed by alcohol acyltransferases (AATs). A significant research focus is the identification and characterization of novel AATs with a high affinity for branched-chain alcohols and acids. The ATF1 gene from Saccharomyces cerevisiae, which encodes an alcohol-O-acetyltransferase, is widely studied for its role in producing acetate (B1210297) esters. acs.org However, exploring the vast enzymatic space in other yeasts, fungi, and plants could lead to the discovery of AATs more suited for synthesizing larger esters like this compound.
Development of Advanced Biotechnological Production Platforms
The development of robust and efficient microbial cell factories is crucial for the industrial-scale production of this compound. Metabolic engineering of well-characterized platform organisms like Saccharomyces cerevisiae and Escherichia coli is a central theme in this research area.
Metabolic Engineering Strategies:
Enhancing Precursor Supply: A primary strategy involves upregulating the biosynthetic pathways for isobutanol and 2-methylvaleric acid. This can be achieved by overexpressing key enzymes in these pathways. For example, in S. cerevisiae, overexpressing genes in the valine metabolism can increase isobutanol production. nih.gov Similarly, engineering the branched-chain amino acid pathway in E. coli can enrich the pool of branched-chain α-ketoacids, which are precursors to branched-chain fatty acids. nih.gov
Pathway Optimization and Compartmentalization: Redirecting metabolic flux towards the desired product is another critical aspect. This can involve deleting competing pathways to reduce the formation of byproducts. For instance, inactivating α-acetolactate decarboxylase in K. pneumoniae has been shown to divert α-acetolactate into the valine pathway, leading to isobutanol synthesis. nih.gov Furthermore, compartmentalizing metabolic pathways within specific cellular organelles, such as mitochondria, can improve the production of branched-chain alcohols by concentrating enzymes and substrates. medchemexpress.com
Cofactor Engineering: The biosynthesis of both precursors often involves redox reactions, making the availability of cofactors like NADH and NADPH a potential limiting factor. Strategies to rebalance (B12800153) cofactor availability, such as activating transhydrogenases or engineering pathways with different cofactor requirements, can significantly enhance production.
Advanced Fermentation and Bioprocessing:
High-cell-density fermentation is a promising approach to increase the final titer of branched-chain esters. researchgate.net The development of novel bioreactor designs and optimized fermentation conditions, including nutrient feeding strategies and in situ product removal, will be essential for creating economically viable production platforms.
Integration of Novel Analytical Tools for In Situ Studies
The ability to monitor the production of volatile compounds like this compound in real-time and in situ is critical for understanding and optimizing fermentation processes. This requires the development and integration of advanced analytical techniques that can provide continuous data without disrupting the culture.
Real-Time Off-Gas Analysis:
Mass spectrometry-based techniques are at the forefront of in situ monitoring of volatile organic compounds (VOCs).
Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS): This technique allows for the real-time detection and characterization of VOCs produced by microbial cultures with high sensitivity. thermofisher.com It can be used to monitor the complete yeast volatilome, providing unique intensity profiles for hundreds of metabolites. researchgate.net
Membrane Inlet Mass Spectrometry (MIMS): MIMS enables the in situ monitoring of dissolved gases and volatile compounds directly from the liquid phase of a fermenter, offering a non-invasive way to track microbial activity. hidenanalytical.comspringernature.com
Quadrupole Mass Spectrometers: Systems like the Hiden Analytical QIC BioStream are designed for the exit gas analysis of bioreactors, capable of monitoring multiple gas species in real-time. hidenanalytical.com Magnetic sector mass spectrometers offer even higher precision and accuracy for analyzing fermentation off-gas, including volatile organics. thermofisher.com
Chromatography-Based Methods:
Online gas chromatography (GC) systems can be coupled to fermenters to provide kinetic analysis of higher alcohol and ester synthesis. researchgate.net By modifying a benchtop GC with a gas sampling valve connected to the fermenter's off-gas port, it's possible to achieve automated, near real-time monitoring of the fermentation process. axionlabs.com
Spectroscopic and Sensor-Based Techniques:
While less common for specific compound identification, techniques like 19F NMR can be adapted for in situ monitoring if the target molecules are appropriately labeled. nih.gov The development of novel biosensors capable of detecting specific volatile esters or their precursors in real-time is another exciting avenue of research. microbe.com
Application of Multi-Omics Approaches for Comprehensive Metabolic Network Elucidation
A systems biology approach, integrating various "omics" data, is essential for a holistic understanding of the metabolic networks involved in this compound production. This comprehensive view allows for the identification of previously unknown regulatory mechanisms and novel targets for metabolic engineering. sisweb.comresearchgate.net
Integrative Omics Platforms:
Genomics and Transcriptomics: Sequencing the genomes of novel microbial strains can reveal the genetic blueprint for the biosynthesis of branched-chain esters. Transcriptomic analysis (e.g., RNA-seq) provides a snapshot of the genes that are actively being expressed under specific production conditions, helping to identify key regulatory genes and pathways. axionlabs.com
Proteomics and Metabolomics: Proteomics identifies the actual proteins present in the cell, providing a direct link between gene expression and cellular function. Metabolomics, the comprehensive analysis of all metabolites, can reveal bottlenecks in biosynthetic pathways and identify the accumulation of inhibitory compounds. nih.gov
Multi-Omics Integration: The true power of this approach lies in the integration of these different data types. cmbio.io For example, combining transcriptomic and metabolomic data can reveal how changes in gene expression affect the metabolic flux towards the desired product. thegoodscentscompany.com This integrated analysis can help to build predictive models of cellular metabolism, guiding the rational design of improved production strains.
Applications in Metabolic Engineering:
Multi-omics studies have already been successfully applied to understand and improve the production of flavor compounds in yeast. hidenanalytical.com By comparing high- and low-producing strains, researchers can identify the genetic and metabolic factors that contribute to efficient ester synthesis. This knowledge can then be used to engineer strains with enhanced production capabilities. A multi-omics investigation into an anti-tubercular fatty acid analog, for instance, revealed significant alterations in branched-chain fatty acid metabolism. nih.gov
Exploration of Chemical Space for New Derivatives with Tailored Properties
The chemical structure of this compound can be systematically modified to create a library of new derivatives with unique and tailored flavor and fragrance properties. This exploration of "chemical space" is a key area of research for developing novel ingredients for the food and cosmetic industries. hidenanalytical.com
Structure-Activity Relationships (SAR):
Understanding the relationship between the chemical structure of an ester and its perceived aroma is fundamental to this research. Quantitative Structure-Activity Relationship (QSAR) studies aim to develop models that can predict the sensory properties of a molecule based on its structural features. nih.gov For esters, factors such as the length and branching of both the acid and alcohol moieties can significantly impact the flavor profile. For example, isobutyl butyrate (B1204436), a related ester, is used for apple, banana, and pineapple flavors, while isobutyl 2-methyl-2-butenoate is not typically used for flavor or fragrance applications, highlighting the subtle structural changes that can dramatically alter sensory properties. thegoodscentscompany.comnih.gov
Synthesis and Characterization of Derivatives:
Future research will involve the synthesis of a wide range of this compound analogs. This could include:
Varying the alkyl chain length and branching of the valerate (B167501) moiety.
Introducing unsaturation or other functional groups into the molecule.
Using different branched-chain alcohols in the esterification reaction.
The flavor profiles of these new derivatives would then be carefully characterized by sensory panels and analytical techniques to build a comprehensive understanding of their structure-activity relationships. This knowledge will enable the rational design of novel flavor compounds with specific, desirable characteristics.
Q & A
Q. What are the established synthetic routes for Isobutyl 2-methylvalerate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of 2-methylvaleric acid with isobutanol, using acid catalysts (e.g., sulfuric acid) under reflux. Optimization of molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature (80–100°C), and reaction time (4–6 hours) can improve yields (>80%) . Purity is assessed via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR), with impurities often arising from incomplete esterification or side reactions like dehydration .
Q. How is this compound structurally characterized, and what analytical techniques are critical for verification?
Key characterization methods include:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Store in airtight containers away from oxidizers and ignition sources. Use fume hoods to minimize inhalation risks, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound and its analogs?
Discrepancies in toxicity studies (e.g., LD₅₀ values) may stem from differences in purity, species-specific responses, or exposure duration. For example, structural analogs like isobutyl chloroformate show variability in respiratory irritation thresholds (RD₅₀: 97–117 ppm in mice), necessitating cross-validation via in vitro assays (e.g., cell viability tests) and computational toxicology models (e.g., QSAR) .
Q. What experimental designs are optimal for studying the environmental degradation of this compound?
Use accelerated degradation studies under controlled conditions:
Q. How can computational chemistry enhance the understanding of this compound’s reactivity and solvent interactions?
Molecular dynamics (MD) simulations can model solvent interactions (e.g., polarity effects in ethanol vs. hexane). Density functional theory (DFT) calculations predict reaction pathways, such as acid-catalyzed esterification energy barriers. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Methodological Considerations
Q. What strategies mitigate sampling bias in studies involving this compound’s olfactory properties?
- Blinded Testing : Use double-blind protocols to eliminate observer bias in odor threshold assessments.
- Replication : Conduct trials across multiple independent labs to account for instrumental variability.
- Statistical Power : Ensure sample sizes (n ≥ 30) meet ANOVA or t-test requirements for significance (α = 0.05) .
Q. How should researchers integrate primary and secondary data when analyzing this compound’s applications in fragrance formulations?
Combine lab-generated data (e.g., vapor pressure measurements) with literature data on analogous esters (e.g., isoamyl isovalerate’s fruity notes). Use meta-analysis tools to identify trends, such as correlations between ester chain length and odor persistence .
Data Analysis and Reporting
Q. What statistical methods are appropriate for interpreting dose-response relationships in this compound toxicity studies?
Apply logistic regression for binary outcomes (e.g., mortality) or probit analysis for threshold determination. Normalize data using z-scores to account for inter-lab variability .
Q. How can researchers ensure reproducibility in spectroscopic data for this compound?
Calibrate instruments using certified reference materials (e.g., NIST standards). Report signal-to-noise ratios, resolution parameters, and baseline correction methods in detail. Share raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
